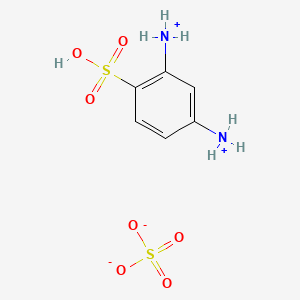
4-Sulpho-m-phenylenediammonium sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of sulfonic acid and diamine functional groups, making it a versatile intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulpho-m-phenylenediammonium sulphate typically involves the sulfonation of m-phenylenediamine. The reaction is carried out by treating m-phenylenediamine with sulfuric acid under controlled temperature conditions to introduce the sulfonic acid group. The resulting product is then neutralized with ammonium hydroxide to form the ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Sulpho-m-phenylenediammonium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The diamine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: N-substituted derivatives of m-phenylenediamine.
Aplicaciones Científicas De Investigación
4-Sulpho-m-phenylenediammonium sulphate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Sulpho-m-phenylenediammonium sulphate involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modulation of their activity. The diamine groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminobenzenesulfonic acid: Similar structure but lacks the ammonium sulfate component.
Benzenesulfonic acid derivatives: Share the sulfonic acid group but differ in the substitution pattern on the benzene ring.
Uniqueness
4-Sulpho-m-phenylenediammonium sulphate is unique due to the presence of both sulfonic acid and diamine groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable ammonium salts enhances its solubility and makes it suitable for various applications .
Propiedades
Número CAS |
93920-38-8 |
|---|---|
Fórmula molecular |
C6H10N2O7S2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
(3-azaniumyl-4-sulfophenyl)azanium;sulfate |
InChI |
InChI=1S/C6H8N2O3S.H2O4S/c7-4-1-2-6(5(8)3-4)12(9,10)11;1-5(2,3)4/h1-3H,7-8H2,(H,9,10,11);(H2,1,2,3,4) |
Clave InChI |
BLRLDLUUBIPZBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[NH3+])[NH3+])S(=O)(=O)O.[O-]S(=O)(=O)[O-] |
Números CAS relacionados |
88-63-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



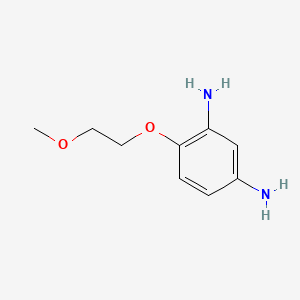
![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
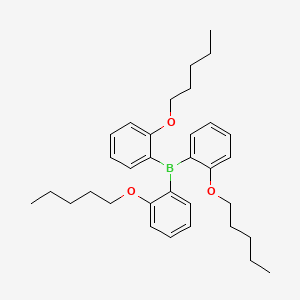
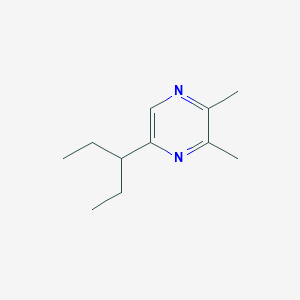
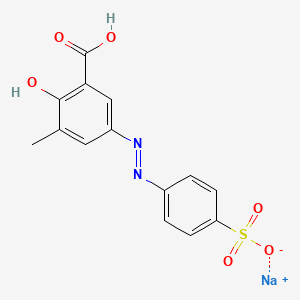

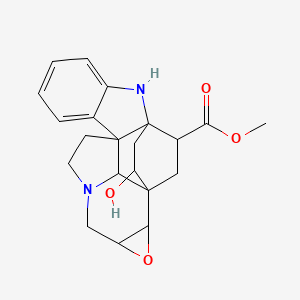
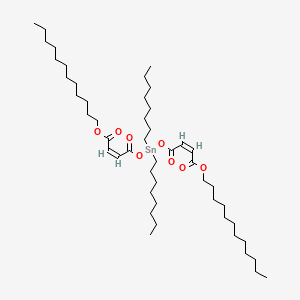
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
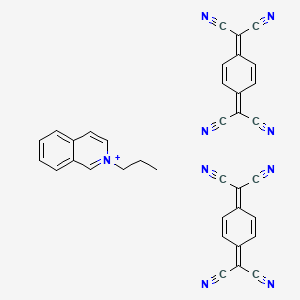
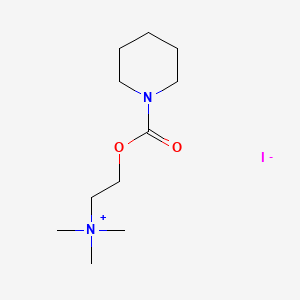

![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
